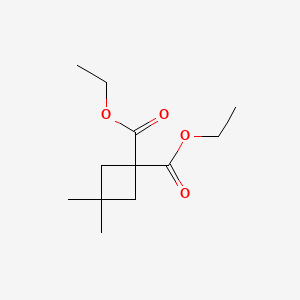
3,3-二甲基环丁烷-1,1-二甲酸二乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H20O4 . It is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of a similar compound, 1,1-diethyl-3,3-dimethylcyclobutane, includes a total of 30 bonds. There are 10 non-H bonds, 2 rotatable bonds, and 1 four-membered ring . The 2D and 3D chemical structure images of this compound provide a clear view of the atoms and bonds throughout the chemical structure model .科学研究应用
Organic Synthesis Building Block
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate: serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, making it a valuable compound for constructing complex molecules. For instance, it can undergo reactions such as ring-opening, functional group interconversion, and cycloaddition, which are fundamental in synthesizing pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, this compound is used to create novel drug candidates. Its cyclobutane core is present in many bioactive molecules, and modifications to this core can lead to the discovery of new therapeutic agents. Researchers utilize it to synthesize compounds with potential activity against various diseases .
Material Science
The unique properties of Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate make it suitable for material science applications. It can be used to synthesize polymers with specific mechanical and thermal properties. These polymers could be used in creating new types of plastics, coatings, or other materials that require durability and stability .
Catalysis
Catalysts derived from this compound can be employed in chemical reactions to increase efficiency and selectivity. The cyclobutane ring can be a part of ligands or organocatalysts that facilitate various organic transformations, which is crucial for developing sustainable chemical processes .
Agrochemical Development
In the field of agrochemicals, Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate is used to synthesize compounds that can act as pesticides or herbicides. The structural complexity it provides can help in creating more effective and environmentally friendly agricultural chemicals .
Analytical Chemistry
This compound can also serve as a standard or reference material in analytical chemistry. Due to its well-defined structure and properties, it can be used to calibrate instruments or validate analytical methods, ensuring the accuracy and reliability of chemical analyses .
Environmental Studies
Researchers may use Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate in environmental studies to understand the behavior of similar compounds in ecosystems. It can help in assessing the degradation pathways and persistence of chemicals in the environment .
Educational Purposes
Lastly, this compound is often used in academic settings for educational purposes. It provides a practical example for teaching concepts related to stereochemistry, conformational analysis, and reaction mechanisms in advanced organic chemistry courses .
属性
IUPAC Name |
diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-5-15-9(13)12(10(14)16-6-2)7-11(3,4)8-12/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKXGIPHEVVBAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)benzamide](/img/structure/B2929069.png)
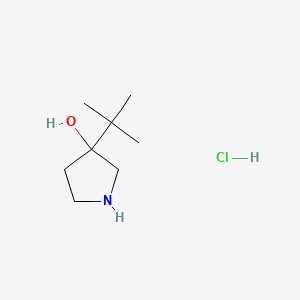
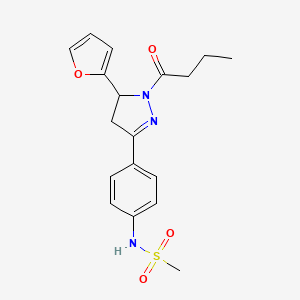
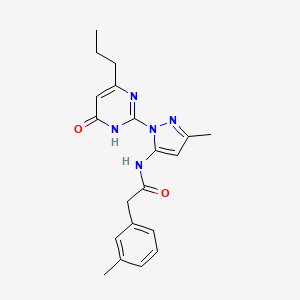
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2929075.png)
![6-Methyl-3-[2-oxo-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2929077.png)
![1-(4-Benzylpiperidin-1-yl)-3-[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2929079.png)
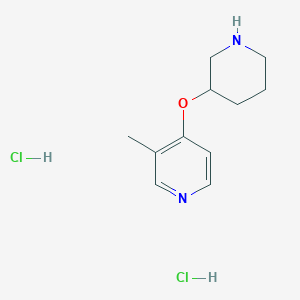
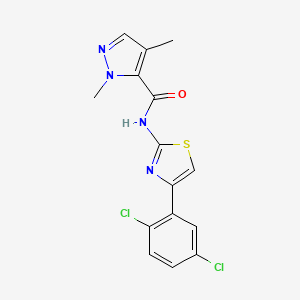
![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2929082.png)
![6-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2929083.png)
![(E)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929084.png)
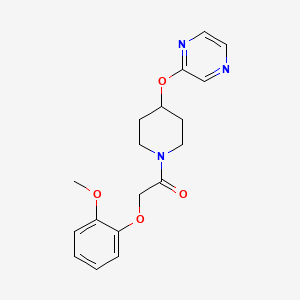
![N-(cyanomethyl)-3-{5,6-dimethyl-4-oxo-1H,4H-thieno[2,3-d]pyrimidin-2-yl}-N-propylpropanamide](/img/structure/B2929091.png)